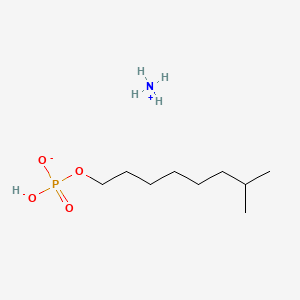

Ammonium isononyl hydrogen phosphate

Description

Molecular Architecture and Structural Attributes

| Property | Value |

| CAS Number | 94247-17-3 molbase.com |

| Molecular Formula | C₉H₂₄NO₄P molbase.com |

| Molecular Weight | 241.265 g/mol molbase.com |

This table is interactive. Users can sort and filter the data.

Interdisciplinary Significance of Organophosphate Compounds

Organophosphate compounds represent a broad and versatile class of chemicals with significant impacts across multiple disciplines. researchgate.netbmsu.ac.ir In agriculture, they have been extensively used as pesticides and insecticides, although concerns about their environmental and health effects have led to increased regulation and research into safer alternatives. bmsu.ac.irnih.govfrontiersin.org Beyond agriculture, organophosphates serve as crucial components in various industrial applications. They are utilized as flame retardants, fuel additives, lubricants, and plasticizers. researchgate.net The unique chemical properties of organophosphates also make them valuable in pharmaceuticals and as nerve agents in chemical warfare, highlighting the dual-use nature of this chemical class. researchgate.netnih.gov The ability to modify the organic substituents attached to the phosphate (B84403) core allows for the fine-tuning of their physical and chemical properties, leading to a wide array of specialized applications. researchgate.net

Historical Development of Ammonium (B1175870) Phosphate Chemistry

The history of ammonium phosphate chemistry is closely tied to the development of industrial agriculture and chemical manufacturing. In the mid-20th century, a shift occurred from small-scale fertilizer production to large-scale manufacturing of higher-analysis fertilizers to meet growing agricultural demands. floridapoly.edu This led to the prominence of ammoniated phosphate fertilizers like monoammonium phosphate (MAP) and diammonium phosphate (DAP), which offered higher concentrations of essential nutrients for plants. floridapoly.edutaylorandfrancis.com The Tennessee Valley Authority (TVA) played a significant role in the 1960s by promoting the production of more concentrated phosphate fertilizers. floridapoly.edu The development of processes to directly react ammonia (B1221849) gas with phosphoric acid was a key technological advancement, enabling the continuous and controlled production of various ammonium phosphates. google.com This evolution turned phosphate mining into a major chemical production industry, with phosphoric acid becoming a primary intermediate for a wide range of products, including fertilizers and fire retardants. floridapoly.eduwikipedia.org

Current Research Frontiers and Emerging Applications

While specific research on ammonium isononyl hydrogen phosphate is not extensively published, the broader field of organophosphate chemistry is an active area of investigation. Current research focuses on developing novel organophosphate compounds with enhanced functionalities and improved environmental profiles. One significant area of research is the development of more effective and less toxic flame retardants. researchgate.net Water-insoluble ammonium polyphosphates are already known to be efficient flame retardants, particularly for polyolefins. researchgate.net The introduction of bulky alkyl groups, such as the isononyl group, could potentially enhance the compatibility of such flame retardants with various polymer matrices.

Another emerging application for organophosphates is in the field of materials science, particularly in the development of advanced coatings and functional fluids. The surfactant-like properties that can be imparted by the combination of a hydrophilic phosphate group and a hydrophobic alkyl chain make compounds like this compound potentially useful as emulsifiers or dispersants in complex formulations. specialchem.comeuropa.eu Furthermore, the use of organophosphates in the development of sensors and biosensors for detecting various contaminants is a growing field of interdisciplinary research. mdpi.com The potential for this compound to be used as a component in specialized extraction or separation processes, due to its unique solubility characteristics, also presents a possible avenue for future research and application.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94247-17-3 |

|---|---|

Molecular Formula |

C9H24NO4P |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

azanium;7-methyloctyl hydrogen phosphate |

InChI |

InChI=1S/C9H21O4P.H3N/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);1H3 |

InChI Key |

LVNUTWBROJJQTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOP(=O)(O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Alkylation and Phosphorylation Reaction Pathways

The foundational step in creating ammonium (B1175870) isononyl hydrogen phosphate (B84403) is the phosphorylation of isononyl alcohol. Phosphorylation is a process that introduces a phosphate group into an organic molecule, in this case, by forming an ester linkage between the alcohol and a phosphorus-containing acid. wikipedia.orglibretexts.org

The primary reaction pathway involves the nucleophilic attack of the oxygen atom from the hydroxyl group (-OH) of isononyl alcohol on the electrophilic phosphorus atom of a phosphorylating agent. Common phosphorylating agents for this type of reaction include phosphoric acid (H₃PO₄) or phosphorus oxychloride (POCl₃). wikipedia.org

Using Phosphoric Acid: The direct reaction of an alcohol with phosphoric acid can produce a mixture of mono-, di-, and tri-alkyl phosphate esters. libretexts.org For ammonium isononyl hydrogen phosphate, the target is the mono-ester, isononyl hydrogen phosphate.

Using Phosphorus Oxychloride: This method is a dominant industrial route for many organophosphates. wikipedia.org The reaction of POCl₃ with an alcohol proceeds readily, but can produce hydrogen chloride (HCl) as a by-product, which may lead to undesirable side reactions if not controlled. wikipedia.org

The branched structure of the isononyl group can introduce steric hindrance, potentially influencing the reaction rate and the distribution of mono- and di-ester products.

Esterification and Neutralization Processes for Ammonium Salt Formation

Esterification: The direct esterification of fatty alcohols like isononyl alcohol with ortho-phosphoric acid is a key method. google.com This reaction typically requires elevated temperatures to proceed at a reasonable rate. However, a significant challenge is the potential for a secondary reaction where an olefin is eliminated from the newly formed ester, which can occur at temperatures of 170°C or higher. google.com This side reaction can cause the reaction temperature to drop and halt further ester formation. google.com To manage this, the process is often carried out within a specific temperature range, typically between 160°C and 200°C, and may involve the use of a water-entraining agent to remove water and shift the reaction equilibrium toward the product. google.com

Neutralization: Once the acidic intermediate, isononyl hydrogen phosphate, is formed, it undergoes a neutralization reaction with ammonia (B1221849) (NH₃) or a solution of ammonium hydroxide (B78521) (NH₄OH). shanghaichemex.comquora.com This is a standard acid-base reaction where the acidic proton of the phosphate group is transferred to the basic ammonia molecule, forming the ammonium cation (NH₄⁺) and the isononyl hydrogen phosphate anion. quora.comyoutube.com

The reaction proceeds in a stepwise manner. The triprotic phosphoric acid reacts with ammonia to first form ammonium dihydrogen phosphate (NH₄H₂PO₄), then diammonium hydrogen phosphate ((NH₄)₂HPO₄), and finally, the unstable triammonium (B15348185) phosphate ((NH₄)₃PO₄). quora.com Similarly, the mono-alkyl phosphoric acid (isononyl hydrogen phosphate) is neutralized to form the stable ammonium salt. This neutralization step is crucial as it converts the acidic ester into a salt, which often has different physical properties and is the desired final product. shanghaichemex.comgoogle.com The process can be performed to achieve a specific pH in a slurry, typically between 5.0 and 9.0, to ensure complete neutralization. google.com

Advanced Synthetic Routes for Branched Organophosphate Derivatives

Beyond the direct esterification route, advanced synthetic methodologies exist for producing organophosphorus compounds, including branched derivatives. While not all are standard for bulk production of this compound, they illustrate the breadth of available chemical strategies.

P(V)-Based Reagents: The use of specialized P(V)-based reagents offers an operationally simple and chemoselective method for the direct phosphorylation of alcohols. nih.gov These methods can be highly effective for complex molecules and provide access to phosphorylated compounds that are difficult to obtain through traditional means. nih.gov

Atherton-Todd Reaction Variants: The Atherton-Todd reaction and its variations provide a framework for forming phosphorus-nitrogen and phosphorus-oxygen bonds. These protocols can be adapted for the synthesis of mixed esters of phosphonic acids and other organophosphorus derivatives. nih.gov

These advanced routes highlight the ongoing development in organophosphorus chemistry to create more efficient, selective, and scalable synthesis processes. frontiersin.orgrsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in overcoming the activation energy barriers in organophosphate synthesis, improving reaction rates and selectivity.

In the esterification step, various catalysts can be employed:

Basic Compounds: The direct esterification of fatty alcohols with phosphoric acid can be conducted in the presence of substoichiometric amounts of basic inorganic or organic compounds, such as amines or alkali metal hydroxides. google.com

Diaryl Phosphoric Acid Catalysts: For other types of esterification, diaryl phosphoric acid catalysts have been shown to be effective. These catalysts can be prepared, for example, by hydrolyzing diphenyl phosphoryl chloride. google.com

Lewis Acids: In related organophosphate syntheses, Lewis acids are known to mediate reactions like the Michaelis-Arbuzov reaction at room temperature, demonstrating their potential to facilitate P-C bond formation. nih.gov

Iodine: Molecular iodine has been used as a mild and efficient catalyst for the phosphorylation of alcohols and amines, using hydrogen peroxide as the oxidant. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of organophosphates.

| Catalyst Type | Example | Application in Organophosphate Synthesis | Reference(s) |

| Basic Compound | Amines, Alkali Metal Hydroxides | Used in substoichiometric amounts for direct esterification of fatty alcohols with o-phosphoric acid. | google.com |

| Acid Catalyst | Diaryl Phosphoric Acid | Catalyzes esterification of carboxylic acids and alcohols; applicable principle for phosphate esters. | google.com |

| Lewis Acid | Zinc(II), Aluminum(III) | Mediation of Michaelis-Arbuzov and phosphonylation reactions. | nih.govresearchgate.net |

| Elemental | Molecular Iodine (I₂) | Catalyzes phosphorylation of alcohols and amines under mild conditions with an oxidant. | organic-chemistry.org |

| Enzymatic | Kinases | Catalyze the transfer of a phosphate group from ATP to an alcohol acceptor in biological systems. | libretexts.org |

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The efficiency and outcome of the synthesis of this compound are governed by key kinetic and thermodynamic factors.

Reaction Kinetics: The rate of the synthesis is influenced by several variables.

Reactant Structure: The rate of direct esterification of alcohols with phosphoric acid is known to decrease as the chain length of the alcohol increases. google.com The branched nature of the isononyl group can also sterically hinder the reaction compared to linear alcohols.

Temperature: Temperature is a critical factor. While higher temperatures (≥170°C) increase the rate of the desired esterification, they also promote the undesirable side reaction of olefin formation, which can kinetically stall the process. google.com

Monitoring: Modern techniques such as in operando NMR spectroscopy can be used to study reaction kinetics in real-time, providing deep insight into the catalytic mechanism and the rate of formation of intermediates and products. researchgate.net

Thermodynamic Considerations:

Esterification Equilibrium: The esterification of an alcohol with phosphoric acid is an equilibrium process. google.com To drive the reaction towards the product side, water, a by-product, is often removed using a water-entraining agent, in accordance with Le Chatelier's principle.

Product Stability: While phosphoric acid can be neutralized to form mono-, di-, and tri-ammonium salts, triammonium phosphate is known to be highly unstable. quora.comquora.com This thermodynamic instability is relevant to the final product, ensuring that the stable mono-ammonium salt of isononyl hydrogen phosphate is the predominant and isolable product.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of Ammonium (B1175870) isononyl hydrogen phosphate (B84403) by analyzing its interaction with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ammonium isononyl hydrogen phosphate is expected to display a series of absorption bands corresponding to the characteristic vibrations of its constituent parts: the ammonium ion (NH₄⁺), the hydrogen phosphate group (O=P(OH)(O-)), and the isononyl alkyl chain.

Key vibrational modes for the phosphate group include P=O stretching, P-O-H vibrations, and P-O-C (ester) stretching. uctm.edumdpi.com The ammonium ion exhibits distinct N-H stretching and bending vibrations. rsc.orgresearchgate.net The isononyl group will produce characteristic C-H stretching and bending signals. A study on a similar monoalkyl phosphate ester identified P-OH vibrations around 2800 cm⁻¹, C=O (an impurity or feature of a different structure) at 1719 cm⁻¹, and C-H vibrations at 2984 and 2886 cm⁻¹. uctm.edu For organophosphorus compounds, P-O stretching vibrations are typically observed in the 941-1041 cm⁻¹ region. mdpi.com

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3200 | Strong, Broad | N-H (in NH₄⁺) | Stretching |

| ~2960-2850 | Strong | C-H (in isononyl) | Stretching |

| ~2800 | Medium, Broad | P-O-H | Stretching |

| ~1450 | Strong | N-H (in NH₄⁺) | Bending |

| ~1465, ~1375 | Medium | C-H (in isononyl) | Bending |

| ~1250-1200 | Strong | P=O | Stretching |

| ~1100-900 | Strong | P-O-C, P-O | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H and ³¹P.

¹H NMR: The proton NMR spectrum would confirm the presence of both the ammonium and isononyl moieties. The protons of the ammonium ion (NH₄⁺) are expected to appear as a single peak, though its chemical shift can be variable and dependent on solvent and concentration. The isononyl group, with its branched nine-carbon chain, would produce a complex set of overlapping signals in the alkyl region (typically 0.7–1.8 ppm). libretexts.org Protons on carbons adjacent to the phosphate oxygen would be shifted downfield.

³¹P NMR: As ³¹P is an NMR-active nucleus, ³¹P NMR spectroscopy is particularly diagnostic for organophosphate compounds. organicchemistrydata.org The spectrum for this compound is expected to show a single resonance, characteristic of a monoalkyl hydrogen phosphate. The chemical shift provides information about the electronic environment of the phosphorus atom. Furthermore, coupling between the phosphorus nucleus and the proton on the adjacent oxygen (a two-bond coupling, ²JP-H) can often be observed, providing further structural confirmation. nih.gov In a study of a related phosphate ester of bis(2-hydroxyethyl) terephthalate (BHET), the formation of the P-OH group was confirmed by the appearance of a new peak at 8.34 ppm in the ¹H NMR spectrum and a characteristic signal in the ³¹P NMR spectrum. uctm.edu

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-8.0 (variable) | Singlet / Triplet | NH ₄⁺ |

| ¹H | ~3.5-4.5 | Multiplet | P-O-CH ₂- / P-O-CH < |

| ¹H | ~0.7-1.8 | Complex Multiplets | -(CH ₂)n-, -CH ₃ (isononyl) |

| ³¹P | Varies (ester-dependent) | Singlet or Doublet (due to P-OH) | P O₄ core |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed to get the molecule into the gas phase as an intact ion.

In ESI-MS, the compound could be detected as a protonated molecule or as an adduct. While ammonium adducts ([M+NH₄]⁺) are sometimes observed, the main fragmentation pathway often involves the loss of ammonia (B1221849) (NH₃). researchgate.net Studies on the ESI-MS of other phosphate-containing molecules show that analyte fragmentation can be induced to yield structural information, but instrumental parameters must be carefully controlled to avoid misinterpretation. colby.edu Fragmentation of the parent ion (MS/MS analysis) would likely show characteristic losses, such as the neutral loss of the isononyl group or cleavage at various points along the alkyl chain, helping to confirm the structure of the lipophilic tail.

Diffraction and Scattering Methods

These techniques are crucial for analyzing the solid-state properties of this compound, including its crystal structure and particle morphology.

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. An XRD analysis of powdered this compound would reveal its crystal system, unit cell dimensions, and space group, providing a unique fingerprint for phase identification and purity assessment.

A comprehensive study on a series of ammonium hydrogen alkyl phosphates (with methyl, ethyl, and isopropyl groups) revealed that these compounds crystallize in monoclinic or related space groups. iucr.org The crystal structures are characterized by an extensive hydrogen-bonding network involving the hydrogen phosphate units and the ammonium ions, which form double layers. iucr.org The alkyl groups point away from these layers into the interlayer space, where they are connected by van der Waals interactions. iucr.org It is expected that this compound would adopt a similar layered structure, with the inter-layer spacing being significantly larger to accommodate the bulky isononyl groups.

Interactive Table: Crystallographic Data for Ammonium Hydrogen Alkyl Phosphate Analogues iucr.org

| Compound (Alkyl Group) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl | Monoclinic | P2₁/c | 9.9645 | 7.1801 | 7.8897 | 96.243 |

| Ethyl | Monoclinic | P2₁/c | 12.6453 | 7.1502 | 7.9738 | 108.875 |

| Isopropyl | Monoclinic | An | 6.2475 | 29.3825 | 4.6305 | 100.904 |

Electron microscopy techniques are used to visualize the physical form and surface features of a material at high magnification.

Scanning Electron Microscopy (SEM): SEM analysis of this compound powder would provide detailed images of its particle morphology, including particle size, size distribution, and shape (e.g., prismatic, needle-like, or irregular). researchgate.net This is valuable for understanding the material's physical properties, such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM and can be used to observe nanoscale features. For crystalline materials, TEM can reveal details of the crystal lattice, identify dislocations or other defects, and characterize the structure of individual nanocrystals. Modern aberration-corrected TEM allows for atomically resolved imaging of molecules on a suitable substrate. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in determining the material's behavior as a function of temperature. These methods provide critical data on thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is instrumental in defining its thermal stability and mapping its decomposition pathways.

The decomposition of ammonium alkyl phosphates typically proceeds in distinct stages. The initial mass loss, often observed at temperatures between 100°C and 250°C, corresponds to the evolution of ammonia (NH₃) and water (H₂O), leading to the formation of pyrophosphate or polyphosphate species. ysxbcn.comyoutube.comresearchgate.net The subsequent decomposition at higher temperatures involves the breakdown of the isononyl alkyl chains.

Detailed research findings on analogous ammonium phosphate salts indicate that the decomposition profile is influenced by factors such as the alkyl chain length and the heating rate. ysxbcn.comresearchgate.net For this compound, a hypothetical decomposition pathway can be projected, involving an initial deammoniation followed by the degradation of the organic moiety.

Illustrative TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | ~5 - 7% | Loss of ammonia (NH₃) and potentially water (H₂O) from condensation reactions. |

| 250 - 450 | ~60 - 70% | Degradation and volatilization of the isononyl hydrocarbon chains. |

| > 450 | - | Formation of a stable polyphosphoric acid residue. |

Note: This data is illustrative and based on the analysis of structurally similar ammonium alkyl phosphates. Actual values may vary based on specific experimental conditions and sample purity.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, crystallization, and glass transitions. mdpi.comnih.gov

For this compound, which is often a viscous liquid or a waxy solid at room temperature, DSC can identify key phase transitions. An endothermic peak would indicate a melting point or a solid-solid phase transition, characteristic of some long-chain ammonium salts. researchgate.netnih.gov The energy associated with these transitions (enthalpy) provides insight into the material's structural organization.

Furthermore, DSC can detect exothermic events corresponding to decomposition, which would correlate with the mass loss steps observed in TGA. researchgate.net The combination of DSC and TGA provides a comprehensive thermal profile of the compound. Studies on various quaternary ammonium salts have shown that thermal stability and transition temperatures are highly dependent on the chemical structure. researchgate.net

Illustrative DSC Data for this compound

| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm (Melting) | 45 | 55 | 80 - 100 | Melting of the crystalline fraction of the material. |

| Exotherm (Decomposition) | 200 | 230 | - | Correlates with the initial decomposition observed by TGA. |

Note: This data is illustrative, representing typical values for long-chain organophosphate salts. The actual thermal behavior can be influenced by isomer distribution and impurities.

Chromatographic and Separation Science Techniques

Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying its components and potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally labile compounds. hplc.eu For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment.

This method separates the main component from related substances, such as the corresponding di-isononyl ester or residual isononyl alcohol. The separation is generally achieved on a C8 or C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like phosphoric acid to ensure consistent ionization. sielc.com Detection can be accomplished using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the analyte lacks a strong UV chromophore.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Note: This table presents a typical starting method for the analysis of alkyl phosphate esters. Method optimization would be required for specific quantitative applications.

While the ammonium salt itself is not volatile enough for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. drawellanalytical.com This is particularly important for detecting residual reactants or side-products from the synthesis process.

A common approach is to use headspace GC-MS, where the sample is heated in a sealed vial to partition volatile analytes into the gas phase, which is then injected into the GC-MS system. itwreagents.comchromtech.net.au This technique is ideal for detecting residual isononyl alcohol, synthesis solvents, or volatile degradation products. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra. cromlab-instruments.esanalysis.rs

Potential Volatile Impurities Detectable by GC-MS

| Analyte | Typical Retention Time (min) | Key Mass Ions (m/z) |

| Isononyl Alcohol | 10 - 12 | 57, 70, 83, 126 |

| Toluene (Solvent) | 4 - 5 | 91, 92 |

| Cyclohexane (Solvent) | 3 - 4 | 56, 84 |

Note: Retention times and mass ions are representative and depend on the specific GC column and MS conditions used.

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. wikipedia.org It is uniquely suited for the direct and simultaneous analysis of the constituent ions of this compound: the ammonium cation (NH₄⁺) and the isononyl hydrogen phosphate anion. iaea.orgnih.gov

This technique allows for the verification of the 1:1 stoichiometric ratio between the cation and anion, which is a critical quality control parameter. Cation-exchange chromatography is used for the determination of the ammonium ion, thermofisher.com while anion-exchange chromatography is employed for the phosphate-based anion. nifc.gov.vn Modern mixed-mode or dual-column systems can even allow for the simultaneous determination of both ions in a single analytical run, providing a comprehensive ionic profile of the sample. iaea.orgmdpi.com

Illustrative Ion Chromatography Analysis Results

| Ion Species | Method | Eluent | Concentration (w/w %) | Stoichiometric Ratio (Anion:Cation) |

| Isononyl Hydrogen Phosphate | Anion Exchange | Potassium Hydroxide (B78521) Gradient | 92.5% | 0.99 : 1.00 |

| Ammonium (NH₄⁺) | Cation Exchange | Methanesulfonic Acid | 6.8% | |

| Chloride (Impurity) | Anion Exchange | Potassium Hydroxide Gradient | 0.1% | |

| Sodium (Impurity) | Cation Exchange | Methanesulfonic Acid | < 0.05% |

Note: The data presented is illustrative. The concentrations reflect a hypothetical high-purity sample. The stoichiometric ratio is calculated from the molar concentrations of the primary ions.

Computational Chemistry and Theoretical Modeling of Ammonium Isononyl Hydrogen Phosphate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties that govern the behavior of ammonium (B1175870) isononyl hydrogen phosphate (B84403). These calculations can predict molecular geometries, orbital energies, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of medium to large-sized molecules. For ammonium isononyl hydrogen phosphate, DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p) to accurately describe the diffuse electrons of the anion and the polarization effects. bohrium.comresearchgate.net

The isononyl group, being a branched nine-carbon alkyl chain, introduces conformational flexibility. DFT studies would be crucial in identifying the lowest energy conformers of the isononyl chain and how its orientation influences the interaction with the ammonium and hydrogen phosphate moieties. The primary interactions governing the structure are the ionic bond between the ammonium cation (NH₄⁺) and the isononyl hydrogen phosphate anion, as well as the intricate network of hydrogen bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the phosphate group, indicating their susceptibility to electrophilic attack. The LUMO would likely be distributed more broadly, but with significant contributions from the P-O antibonding orbitals. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical stability of the molecule. A larger gap suggests higher stability and lower reactivity. bohrium.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Hydrogen-Bonding Interaction in this compound

| Parameter | Value (Å or °) | Description |

| N-H···O Distance | 1.85 Å | The distance between a hydrogen on the ammonium ion and an oxygen on the phosphate group. |

| P-O-H Angle | 115.2° | The bond angle within the hydrogen phosphate anion. |

| N-H···O Angle | 175.5° | The angle of the hydrogen bond, indicating a strong, near-linear interaction. |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without empirical parameterization, can be used to predict various spectroscopic properties. For instance, by calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be invaluable for interpreting experimental data.

Key vibrational modes that would be of interest include:

N-H stretching vibrations of the ammonium cation, typically appearing in the region of 3200-3400 cm⁻¹.

P-O-H bending and P=O stretching vibrations of the hydrogen phosphate anion.

C-H stretching and bending vibrations of the isononyl alkyl chain.

The calculated frequencies and intensities can help in the structural elucidation and identification of the compound. Furthermore, ab initio methods can predict NMR chemical shifts, providing another avenue for comparison with experimental data and confirming the molecular structure.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a single molecule or a small cluster, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a larger ensemble of molecules over time. This is particularly important for understanding the bulk properties and interactions of this compound.

Investigation of Intermolecular Interactions and Aggregation Behavior

MD simulations can model a system containing numerous ions of this compound, allowing for the study of how these ions interact and arrange themselves. The long, hydrophobic isononyl chains are likely to drive aggregation behavior in nonpolar solvents or even in the solid state, forming micelle-like structures or lamellar phases. The hydrophobic tails would segregate, while the polar ammonium and phosphate head groups would interact through ionic forces and hydrogen bonding.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs). For example, the RDF between the nitrogen atom of the ammonium ion and the oxygen atoms of the phosphate group would reveal the average distance and coordination number of these ionic pairs. nih.gov Similarly, RDFs between the isononyl chains would provide information on the packing and ordering of the alkyl groups. acs.org The formation of hydrogen bond networks between the phosphate anions and ammonium cations is a critical aspect that stabilizes the entire structure. nih.gov

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Average Energy (kcal/mol) | Significance |

| NH₄⁺ --- ⁻O-P | -85.2 | Strong electrostatic attraction forming the primary ionic pair. |

| P-O-H --- O=P | -7.5 | Hydrogen bonding between phosphate anions leading to dimerization or chain formation. |

| Isononyl - Isononyl | -12.3 | Van der Waals interactions driving hydrophobic aggregation. |

Note: This data is illustrative and intended to represent the relative strengths of different interactions that would be studied using MD simulations.

Solvent Effects on Molecular Conformation and Dynamics

The behavior of this compound is expected to be highly dependent on the solvent environment. MD simulations are an excellent tool for investigating these solvent effects. In a polar solvent like water, the ionic head groups will be well-solvated, while the hydrophobic isononyl tails will likely aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect.

In contrast, in a nonpolar solvent, the situation would be reversed. The polar head groups would aggregate to form a core, shielded from the solvent by the isononyl chains, potentially leading to the formation of reverse micelles. MD simulations can model these scenarios by explicitly including solvent molecules in the simulation box. By analyzing the conformational changes of the isononyl chain and the solvation structure around the ionic head groups, a detailed picture of the solvent's influence can be obtained. documentsdelivered.com

Mechanistic Insights into Chemical Transformations

Theoretical modeling can also provide mechanistic insights into the chemical transformations that this compound might undergo. For example, the hydrolysis of the phosphate ester bond is a reaction of significant interest in various chemical and biological systems. nih.govlongdom.org Although this compound is a salt and not an ester, the principles of phosphate reactivity are relevant.

Computational studies could model the reaction pathways for processes such as the thermal decomposition of the salt or its reaction with other chemical species. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction mechanism. For instance, the role of the ammonium cation in stabilizing or participating in a transition state could be elucidated. Quantum mechanical methods, particularly DFT, are well-suited for these types of mechanistic studies. bohrium.com

Theoretical Elucidation of Reaction Pathways and Transition States

The reactivity of this compound, particularly processes like hydrolysis or condensation, can be effectively modeled using quantum chemical methods. DFT calculations are a primary tool for mapping out potential reaction pathways and identifying the associated transition states. These calculations provide critical information on the activation energies required for different reaction steps, thereby clarifying the kinetics and mechanisms of its chemical transformations.

For organophosphorus compounds, nucleophilic substitution at the phosphorus center is a key reaction class. acs.org Theoretical studies on similar molecules, such as the hydrolysis of various organophosphate pesticides, reveal that these reactions can proceed through different mechanisms, including single-step concerted pathways or multi-step processes involving intermediate structures. acs.orgresearchgate.net The specific pathway is influenced by factors like the nature of the leaving group and the conformation of the attacking species. acs.org

In the case of this compound, a potential reaction of interest is its hydrolysis, which would involve the cleavage of the P-O-C bond. Computational modeling can elucidate the transition state for this reaction, which is typically a distorted trigonal bipyramidal geometry around the phosphorus atom. researchgate.net By calculating the energy barrier for this process, one can predict the stability of the compound in aqueous environments. These theoretical investigations can also explore how factors like pH and the presence of catalysts might alter the reaction pathway and its energetics.

Illustrative Data from DFT Calculations on Related Phosphate Systems

To provide a concrete example of the data generated from such calculations, the following table presents typical geometric parameters for phosphate-containing molecules, optimized using DFT methods. While not specific to this compound, these values are representative of the structural information obtained.

Table 1: Representative Calculated Geometries of Phosphate Groups from DFT

| Parameter | Typical Calculated Value (DFT) | Reference System |

|---|---|---|

| P=O Bond Length | 1.48 - 1.52 Å | Phosphoric Acid Esters |

| P-O(H) Bond Length | 1.55 - 1.58 Å | Dihydrogen Phosphate |

| P-O(Alkyl) Bond Length | 1.59 - 1.62 Å | Alkyl Phosphates |

Hydrogen Bonding Network Analysis and its Influence on Molecular Properties

The molecular properties and condensed-phase structure of this compound are profoundly influenced by its hydrogen bonding network. The molecule contains both strong hydrogen bond donors (the ammonium cation, NH₄⁺, and the P-O-H group) and acceptors (the oxygen atoms of the phosphate group). The interactions between these groups dictate the compound's crystal packing, solubility, and self-assembly behavior.

Computational studies on analogous systems, such as other ammonium phosphate salts, have detailed the nature of these hydrogen bonds. chemrxiv.orgnist.gov The N-H···O hydrogen bonds between the ammonium cation and the phosphate anion are particularly significant, often described as charge-assisted hydrogen bonds due to the ionic nature of the interacting species. nist.gov These strong interactions play a primary role in the formation of stable ion pairs and extended crystalline lattices. researchgate.net Furthermore, the P-O-H group can form strong O-H···O hydrogen bonds with neighboring phosphate groups, leading to the formation of dimers or chains.

The branched isononyl chain, being hydrophobic, introduces steric hindrance and van der Waals interactions that compete with and modify the hydrogen bonding network. In an aqueous environment, these competing interactions are expected to drive the self-assembly of this compound into organized structures like micelles or bilayers, where the hydrophobic tails are sequestered from the water, and the hydrophilic ammonium phosphate headgroups form a hydrogen-bonded network at the interface with water. mdpi.com

Table 2: Illustrative Hydrogen Bond Parameters in Ammonium-Phosphate Systems

| Hydrogen Bond Type | Typical Distance (H···Acceptor) | Typical Energy (kcal/mol) |

|---|---|---|

| N-H···O (Ammonium-Phosphate) | 1.7 - 2.0 Å | 10 - 20 |

| O-H···O (Phosphate-Phosphate) | 1.5 - 1.8 Å | 8 - 15 |

Prediction of Material Performance from Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for bridging the gap between molecular properties and macroscopic material performance. By simulating the collective behavior of many this compound molecules over time, MD can predict properties relevant to its application as a surfactant, corrosion inhibitor, or dispersant.

For instance, MD simulations of similar long-chain alkyl phosphates, like n-dodecyl phosphate, have been used to study their aggregation into micelles and bilayers in aqueous solution. mdpi.com These simulations provide detailed insights into the structure of these aggregates, the dynamics of individual molecules within them, and the interactions with counterions and water molecules. mdpi.com From such simulations, key performance metrics can be derived, such as the critical micelle concentration (CMC), the aggregation number, and the diffusion coefficients of the amphiphiles. researchgate.net

When considering its potential as a corrosion inhibitor, MD simulations can model the adsorption of this compound onto a metal oxide surface. researchgate.netnih.gov These simulations can reveal the preferred binding modes, the orientation of the molecules at the surface, and the formation of a protective self-assembled monolayer. The strength of the interaction between the phosphate headgroup and the surface can be quantified by calculating the adsorption energy. nih.gov Studies on alkyl phosphates have shown that longer alkyl chains can lead to more ordered and densely packed protective films due to increased van der Waals interactions between the chains.

Table 3: Representative Data from Molecular Dynamics Simulations of Amphiphilic Phosphates

| Predicted Property | Illustrative Value/Finding | Relevance to Performance |

|---|---|---|

| Diffusion Coefficient | 1 x 10⁻⁶ - 1 x 10⁻⁵ cm²/s (in aggregate) | Relates to transport and film formation dynamics |

| Adsorption Energy on Metal Oxide | -80 to -100 kcal/mol (per molecule) | Indicates strength of corrosion inhibiting layer |

Applications in Advanced Materials Science and Engineering

Surfactant Science and Emulsification Technologies

Phosphate (B84403) ester surfactants are noted for their versatility, stability over a wide pH range, and good electrolyte tolerance. innospec.com The specific structure of ammonium (B1175870) isononyl hydrogen phosphate—featuring a branched nine-carbon (isononyl) hydrophobic tail and a hydrophilic ammonium phosphate head—classifies it as an anionic surfactant. This structure is central to its function in reducing interfacial tension and enabling the formation of stable colloidal systems.

The fundamental mechanism by which ammonium isononyl hydrogen phosphate and similar surfactants operate is through adsorption at the interface between two immiscible phases, such as oil and water. The amphiphilic molecules orient themselves at this interface, with the hydrophobic isononyl tail penetrating the oil phase and the hydrophilic ammonium phosphate head remaining in the aqueous phase.

This molecular arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in interfacial tension (IFT). The effectiveness of IFT reduction by alkyl phosphate esters is influenced by the length and structure of the alkyl chain; longer or more complex chains can alter the critical micelle concentration (CMC) and the ultimate surface tension achieved. researchgate.net By lowering the energy required to create new interfacial area, these surfactants facilitate the mixing of otherwise immiscible liquids. researchgate.net

In the formulation of colloidal systems like emulsions (liquid-in-liquid dispersions), surfactants are essential for both formation and long-term stability. ethernet.edu.et Alkyl phosphate esters are effective emulsifiers due to their ability to lower IFT. neaseco.com When mechanical energy is applied to an oil and water mixture containing this compound, the surfactant molecules encapsulate droplets of the dispersed phase, forming a protective barrier at the interface.

This barrier prevents the droplets from coalescing through mechanisms of steric and electrostatic stabilization. lamberti.com The charged phosphate head groups create repulsive electrostatic forces between droplets, while the bulky isononyl groups provide a steric hindrance. This dual-stabilization mechanism is crucial for creating stable emulsions used in various industrial formulations, from agricultural products to paints and coatings. innospec.comlamberti.com

Corrosion Inhibition and Surface Protection Strategies

Phosphate-based compounds are well-established as effective corrosion inhibitors for various metals, particularly steel. onepetro.orgampp.org They function primarily as anodic inhibitors, forming a protective film that passivates the metal surface and impedes the corrosion process. ampp.orgtasfyehgroup.com

The initial step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. For a compound like this compound, this process is driven by the polar phosphate head group. This group can interact with the metal surface through electrostatic attraction or by forming coordinate bonds with metal atoms, a process known as chemisorption.

Following adsorption, the phosphate ions can react with metal cations (e.g., Fe²⁺/Fe³⁺) released during the initial stages of corrosion to form an insoluble, stable layer of metal phosphate. tasfyehgroup.commdpi.com This process forms a thin, adherent, and sparingly soluble passive film on the metal surface. mdpi.com

This film acts as a physical barrier, isolating the metal from the corrosive environment (containing species like water, oxygen, and chlorides) and significantly reducing the rate of anodic dissolution. tasfyehgroup.comresearchgate.net Research on ammonium phosphate monobasic has demonstrated its ability to form a protective film of iron phosphate (FePO₄), goethite (α-FeOOH), and maghemite (γ-Fe₂O₃), which effectively mitigates corrosion. mdpi.com

| Inhibitor Concentration (% v/v of 1M Solution) | Corrosion Potential (Ecorr vs. SCE) | Corrosion Current Density (icorr) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0% (Bare) | -0.548 V | 15.13 µA/cm² | - |

| 1% | -0.452 V | 1.98 µA/cm² | 86.90% |

| 2% | -0.395 V | 1.08 µA/cm² | 92.86% |

| 3% | -0.311 V | 0.36 µA/cm² | 97.62% |

Data adapted from a study on Ammonium Phosphate Monobasic. mdpi.com This demonstrates the general principle of how increasing concentrations of phosphate-based inhibitors can improve corrosion resistance.

Role in Fire Retardant Formulations and Intumescent Systems

Ammonium phosphates are a cornerstone of halogen-free flame retardant technology, particularly in intumescent systems. taifengfr.comalfa-chemistry.com These systems are designed to swell upon heating, producing a thick, insulating char layer that protects the underlying material from fire. dtu.dkresearchgate.net

The fire retardant action of ammonium phosphates occurs in the condensed phase through a char formation mechanism. alfa-chemistry.com When exposed to high temperatures (typically starting around 190-215°C), ammonium phosphates decompose to yield two key components:

Ammonia (B1221849) (NH₃): A non-combustible gas that dilutes oxygen and other flammable gases in the combustion zone. chemical-sales.comchemical-sales.com In intumescent systems, it also acts as a blowing agent, causing the forming char to swell into a foam-like insulating barrier. mdpi.commdpi.com

Phosphoric Acid (H₃PO₄) / Polyphosphoric Acid: This acts as an acid catalyst. It promotes the dehydration and charring of carbon-containing compounds (the "carbon source," such as pentaerythritol) in the formulation. taifengfr.combudenheim.com This process creates a stable, insulating carbonaceous char layer on the material's surface, which limits heat transfer to the substrate and restricts the release of flammable volatiles. taifengfr.comchemical-sales.com

In a typical intumescent coating, ammonium phosphate serves as the "acid source." It works synergistically with a "carbon source" (e.g., pentaerythritol) and a "blowing agent" (e.g., melamine), although the ammonium phosphate itself also contributes to blowing. taifengfr.commdpi.com The isononyl group in this compound would likely modify its compatibility and dispersion within polymer matrices but the fundamental fire-retardant mechanism would be driven by the ammonium phosphate moiety.

| Component | Example Compound(s) | Function in a Fire |

|---|---|---|

| Acid Source | Ammonium Polyphosphate, Ammonium Dihydrogen Phosphate | Decomposes to produce phosphoric acid, which catalyzes char formation. taifengfr.commdpi.com |

| Carbon Source | Pentaerythritol, Starch | Reacts with the acid to form a carbonaceous char layer. taifengfr.com |

| Blowing Agent | Melamine, Urea | Decomposes to release non-flammable gases that cause the char to swell. mdpi.com |

This table outlines the general composition of intumescent systems where compounds like this compound would function as the acid source.

Condensed Phase and Gas Phase Flame Retardancy Mechanisms

Phosphorus-based flame retardants like this compound can operate in both the solid (condensed) phase and the gas phase to suppress or extinguish fire. nih.govresearchgate.net The dominant mechanism often depends on the polymer matrix and the specific chemical structure of the retardant.

Condensed Phase Action: The primary flame retardant effect of ammonium phosphates typically occurs in the condensed phase through the promotion of charring. alfa-chemistry.com During thermal decomposition, the ammonium phosphate compound generates phosphoric acid and polyphosphoric acid. These acidic species act as catalysts for the dehydration of the polymer backbone. This process involves the phosphate forming an ester linkage with the polymer chain, which then facilitates the elimination of water and the formation of conjugated double bonds. alfa-chemistry.com This structure subsequently cyclizes and cross-links, creating a thermally stable, insulating layer of char on the material's surface.

The benefits of this char layer are twofold:

Barrier Formation: The char acts as a physical barrier, insulating the underlying polymer from the heat of the flame.

Fuel and Oxygen Limitation: It impedes the release of flammable volatile compounds from the decomposing polymer into the gas phase and restricts the access of oxygen to the fuel source.

Gas Phase Action: While the condensed phase mechanism is often primary for phosphates, a gas phase contribution also exists. nih.gov The thermal decomposition of ammonium phosphates can release non-combustible gases, such as ammonia (NH₃) and water vapor. nih.gov These gases dilute the concentration of flammable pyrolysis products and oxygen in the vicinity of the flame, thereby inhibiting combustion. nih.gov Furthermore, volatile phosphorus-containing species can be released into the flame, where they act as radical scavengers. They interrupt the high-energy, self-propagating radical chain reactions (involving H• and OH• radicals) that sustain the flame, a process known as flame inhibition. nih.gov

Synergistic Effects with Co-additives in Polymeric Matrices

The flame retardant efficiency of this compound can be significantly amplified through synergistic interactions with other additives. Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects. mdpi.com In flame retardancy, this often involves combining an acid source (like ammonium phosphate) with a carbon source and a blowing agent to create an intumescent system, or pairing it with other mineral fillers or nanoclays.

For instance, research on ammonium polyphosphate (APP), a closely related compound, demonstrates strong synergistic effects with co-additives like expandable graphite (EG) and graphene in polymer composites. mdpi.com

With Expandable Graphite (EG): When heated, EG exfoliates to form a worm-like structure with a high surface area. In combination with the char formed by the ammonium phosphate, it creates a more robust and insulating barrier layer, significantly enhancing fire protection.

With Graphene: Graphene nanoplatelets can improve the thermal stability of the polymer matrix and act as a physical barrier to the transport of mass and heat. When combined with APP, graphene enhances the quality and structural integrity of the char layer, leading to superior flame retardant performance. mdpi.com

The synergistic index (SE) is a metric used to quantify these effects, with a value greater than 1 indicating a synergistic relationship. mdpi.com

Table 1: Synergistic Flame Retardant Systems (Conceptual) This table is based on established principles of ammonium phosphate synergy; specific values for this compound would require empirical testing.

| Co-additive | Primary Synergistic Mechanism | Expected Outcome |

|---|---|---|

| Pentaerythritol | Acts as a carbon source (charring agent) in intumescent systems. | Formation of a thick, insulating char foam. |

| Melamine | Acts as a blowing agent (releases non-flammable gas) in intumescent systems. | Expansion of the char layer, enhancing its insulating properties. |

| Graphene/Nanoclays | Enhance char structure and create a barrier to heat and mass transfer. mdpi.com | Improved char integrity and reduced peak heat release rate. |

Electrochemical Energy Storage Applications

The unique chemical properties of this compound make it a candidate for enhancing the performance and longevity of electrochemical energy storage systems, such as redox flow batteries.

Additives for Electrolyte Stability in Redox Flow Batteries

In Vanadium Redox Flow Batteries (VRFBs), the stability of the electrolyte, particularly the positive electrolyte containing the V(V) species (VO₂⁺), is a critical factor limiting the battery's operating temperature range. nih.gov At elevated temperatures (typically above 40°C), V(V) ions are prone to precipitation as V₂O₅, leading to a loss of capacity and potential battery failure. mdpi.com

Phosphate-containing additives have been shown to effectively mitigate this issue. mdpi.com The phosphate anions can complex with the VO₂⁺ ions. This interaction is believed to form a more stable complex, potentially involving a V–O–P bond, which has a lower activation energy for formation than the V–O–V bond required for V₂O₅ precipitation. mdpi.com This complexation effectively retards the precipitation process, enhancing the thermal stability of the electrolyte. mdpi.commdpi.com

While direct studies on this compound are limited, research on compounds like ammonium dihydrogen phosphate highlights a beneficial synergy between the ammonium and phosphate ions. mdpi.com

Phosphate (PO₄³⁻ derived ions): Primarily enhances the stability of the positive electrolyte at high temperatures. mdpi.com

Ammonium (NH₄⁺): Can improve the stability of the negative electrolyte at low temperatures. mdpi.com

This dual functionality suggests that a compound like this compound could broaden the operational temperature window of VRFBs.

Table 2: Effect of Phosphate Additives on V(V) Electrolyte Stability

| Additive Type | Mechanism of Action | Primary Benefit | Reference |

|---|---|---|---|

| Phosphate Anions | Complexation with VO₂⁺ ions, inhibiting V₂O₅ precipitation. | Improved high-temperature stability. | mdpi.commdpi.com |

| Ammonium Cations | Stabilization of the negative half-cell electrolyte. | Improved low-temperature stability. | mdpi.com |

Interfacial Engineering in Battery Systems

Phosphate-based compounds can adsorb onto the surface of electrodes, forming a protective layer or altering the surface's electronic structure. For instance, studies on ammonium metal phosphates have shown that phosphate-sulfide interfacial interactions can significantly enhance catalytic performance in electrochemical reactions. rsc.org In lithium-ion systems, the addition of ammonium dihydrogen phosphate to the electrolyte has been shown to lower the interfacial resistance, which is crucial for efficient charging and discharging and for stabilizing long-term cycling behavior. researchgate.net

The proposed mechanism involves the phosphate group interacting with the electrode surface, which can:

Modify the Solid Electrolyte Interphase (SEI): Contribute to the formation of a more stable and ionically conductive SEI layer, preventing electrolyte decomposition and electrode degradation.

Facilitate Ion Transport: The polar nature of the phosphate group can influence the local electrolyte structure at the interface, potentially facilitating the desolvation and transport of charge-carrying ions (e.g., Li⁺, Vⁿ⁺).

Improve Electrode Wetting: The amphiphilic nature of this compound, with its polar phosphate head and nonpolar isononyl tail, could improve the wetting of the electrode surface by the electrolyte, ensuring a more uniform current distribution.

Adhesion Science and Polymer Composite Materials

The performance of adhesives and polymer composites is critically dependent on the strength and durability of the interface between the polymer matrix and the substrate or reinforcement. This compound can function as a powerful adhesion promoter or coupling agent by creating strong molecular bridges across this interface.

Molecular Interactions at Adhesive-Substrate Interfaces

The effectiveness of organophosphates as adhesion promoters stems from the dual functionality of the molecule. The phosphate "head" group provides strong interaction with inorganic substrates, while the organic "tail" (the isononyl group) ensures compatibility and entanglement with the polymer matrix.

The primary mechanism of adhesion to many substrates, particularly metal oxides and minerals, involves the formation of strong chemical bonds between the phosphate group and the substrate surface. Research on analogous organophosphate compounds, such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) used in dental adhesives, provides a detailed model for this interaction. researchgate.net

The adhesion process is understood to involve:

Adsorption: The phosphate group adsorbs onto the substrate surface.

Chemical Bonding: The phosphate group forms strong, hydrolytically stable ionic bonds with metal cations on the substrate surface (e.g., Ca²⁺ in hydroxyapatite, or Al³⁺, Fe³⁺, Zr⁴⁺ in metal oxides). researchgate.net This reaction can form a stable, insoluble organophosphate-metal salt layer at the interface.

Nanolayering: This process can result in the self-assembly of a well-defined nanolayer at the interface, which is crucial for creating a durable and water-resistant bond. researchgate.net

Cross-linking and Network Formation in Polymer Matrices

A comprehensive search of scientific literature and patent databases did not yield specific research findings or detailed data on the application of this compound in the cross-linking and network formation within polymer matrices. While related compounds such as ammonium polyphosphate and other long-chain alkyl ammonium phosphates have been investigated for their role in modifying polymer properties, including acting as flame retardants or surfactants, their direct function as primary cross-linking agents to form robust polymer networks is not extensively documented in a manner that would allow for a detailed and scientifically accurate discussion as per the requested outline.

The mechanism of cross-linking in polymers typically involves the formation of covalent or ionic bonds between polymer chains, leading to a three-dimensional network structure. This process significantly alters the material's mechanical, thermal, and chemical properties. Cross-linking agents are reactive molecules that facilitate these connections.

In the case of ammonium alkyl phosphates, any potential for cross-linking would likely stem from the reactivity of the phosphate and ammonium groups. For instance, under specific conditions such as elevated temperatures, the phosphate group could potentially undergo condensation reactions with hydroxyl or other reactive groups present on the polymer chains, forming phosphate ester linkages. The ammonium group might also participate in reactions, particularly with epoxy or carboxyl functionalities.

However, without specific studies on this compound, any detailed description of its role in cross-linking, the resulting network structure, or its effect on polymer properties would be speculative and fall outside the scope of scientifically validated information. Research in the field of advanced materials is ongoing, and the functions of specialty chemicals are continuously being explored. Future studies may elucidate the potential of this compound as a cross-linking agent.

Due to the lack of available data, no research findings or data tables on the effect of this compound on polymer matrix cross-linking can be presented.

Environmental Fate and Transformational Processes of Ammonium Isononyl Hydrogen Phosphate

Degradation Pathways in Terrestrial and Aquatic Environments

The degradation of Ammonium (B1175870) Isononyl Hydrogen Phosphate (B84403) in soil and water is expected to proceed through both abiotic and biotic pathways. The primary abiotic mechanisms would include hydrolysis and photolysis, while microbial action would be the main driver of its biodegradation.

Hydrolytic Stability and Breakdown Products

The stability of a phosphate ester bond to hydrolysis is a key factor in its environmental persistence. Generally, phosphate esters can undergo hydrolysis, and the rate of this reaction is influenced by factors such as pH and temperature. nih.gov For Ammonium Isononyl Hydrogen Phosphate, hydrolysis would cleave the ester bond, resulting in the formation of isononyl alcohol and ammonium hydrogen phosphate (which exists in equilibrium with phosphoric acid and ammonia (B1221849) in aqueous solutions). nih.govevonik.com

The isononyl alcohol portion, being a branched nine-carbon alcohol, is expected to be readily biodegradable. evonik.com The ammonium and phosphate components would be released into the environment, where they can be utilized as nutrients by microorganisms and plants. nih.gov However, excessive concentrations of ammonia can be toxic to aquatic life. scbt.com

Table 1: Predicted Hydrolytic Breakdown Products of this compound

| Initial Compound | Predicted Breakdown Product 1 | Predicted Breakdown Product 2 |

| This compound | Isononyl alcohol | Ammonium hydrogen phosphate |

This table is based on the general principles of phosphate ester hydrolysis.

Biotransformation and Microbial Degradation Studies

While specific studies on the microbial degradation of this compound are not available, the biotransformation of related compounds provides significant insight into its likely fate. The molecule would be subject to attack on both the organophosphate and the alkyl chain moieties.

Identification of Microbial Metabolites

The microbial breakdown of this compound is expected to yield metabolites from the degradation of both the isononyl alcohol and the phosphate components. The primary metabolites would likely be:

Isononyl alcohol: Released through the enzymatic hydrolysis of the phosphate ester bond. This alcohol would then likely be further oxidized by microorganisms.

Ammonia/Ammonium: Released during the breakdown process, it can be utilized by various microorganisms as a nitrogen source. nih.gov In some cases, it can be oxidized to nitrite (B80452) and then nitrate (B79036) by nitrifying bacteria. nih.gov

Phosphate: Released as inorganic phosphate, which is a key nutrient for microbial growth. nih.gov

The degradation of the isononyl chain would likely proceed through oxidative pathways, potentially forming various carboxylic acids before eventual mineralization to carbon dioxide and water.

Enzyme-Mediated Degradation Pathways

The enzymatic breakdown of this compound would involve several classes of enzymes.

Phosphatases: These enzymes are widespread in the environment and are responsible for cleaving phosphate esters to release inorganic phosphate. nih.gov This is a crucial step in making phosphorus bioavailable from organic sources.

Ammonia-lyases: Certain bacterial enzymes are capable of cleaving carbon-nitrogen bonds, releasing ammonia. nih.gov

Oxidoreductases: These enzymes would be involved in the subsequent degradation of the isononyl alcohol released from the initial hydrolysis.

Environmental Transport and Distribution Modeling

Modeling the environmental transport and distribution of this compound requires consideration of the properties of its different components.

Aqueous Mobility: The ammonium and phosphate portions of the molecule are highly water-soluble. wikipedia.orgresearchgate.net This suggests that in aquatic environments, these ions would be mobile in the water column.

Sorption to Soil and Sediment: The isononyl group is a large, nonpolar alkyl chain, which imparts hydrophobic (water-repelling) properties to that part of the molecule. This characteristic is similar to that of nonylphenol, a compound known to sorb strongly to organic matter in soil and sediment. nih.govwikipedia.org Therefore, it is expected that this compound would exhibit significant partitioning to soil, sediment, and sludge in wastewater treatment plants. astm.orghealth.state.mn.us This sorption would reduce its mobility in the environment but also potentially increase its persistence in these compartments.

Table 2: Expected Environmental Distribution of this compound Components

| Component | Likely Environmental Compartment | Basis for Prediction |

| Ammonium (NH₄⁺) | Water Column | High water solubility wikipedia.org |

| Phosphate (PO₄³⁻) | Water Column, Soil (as complexes) | High water solubility, but can precipitate with minerals nih.gov |

| Isononyl group | Soil Organic Matter, Sediment | Hydrophobic nature, similar to nonylphenol nih.govwikipedia.org |

This table provides a simplified prediction of the compound's behavior based on the properties of its constituent parts.

Sorption to Soil and Sediment Particles

Sorption, the process by which a chemical binds to solid particles, is a critical determinant of its mobility and bioavailability in the environment. For this compound, sorption to soil and sediment is expected to be a significant process, influenced by the properties of both the chemical and the sorbent material.

The primary mechanisms governing the sorption of this compound likely include:

Hydrophobic Partitioning: The large, branched isononyl group is hydrophobic, meaning it repels water and preferentially associates with organic matter in soil and sediment. This is a key characteristic of many organophosphate esters. geoscienceworld.org The extent of this partitioning is often described by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc for this compound is not available, the properties of isononyl alcohol (log Kow of approximately 3.35) suggest that the isononyl moiety will have a strong tendency to sorb to soil organic carbon. matthey.com

Ionic and Polar Interactions: The ammonium phosphate portion of the molecule is polar and ionic. The phosphate group can engage in strong interactions with soil minerals, particularly iron and aluminum oxides and hydroxides in acidic soils, through ligand exchange, forming inner-sphere complexes. mdpi.compsu.edu This is a well-documented mechanism for phosphate sorption. psu.edu The positively charged ammonium ion (NH₄⁺) can participate in cation exchange with negatively charged sites on clay minerals and organic matter. mdpi.com

Table 1: Factors Influencing the Sorption of this compound

| Factor | Influence on Sorption | Rationale |

|---|---|---|

| Soil Organic Matter | Increases | Provides a hydrophobic domain for the isononyl group to partition into. geoscienceworld.org |

| Clay Content | Increases | Offers cation exchange sites for the ammonium ion and mineral surfaces for phosphate interaction. geoscienceworld.org |

| Iron & Aluminum Oxides | Increases | Strong affinity for phosphate groups, leading to chemisorption. psu.edu |

| pH | Variable | Affects the surface charge of soil minerals and the speciation of the phosphate group, influencing both ionic bonding and ligand exchange. geoscienceworld.orgnih.gov |

| Presence of Water | Decreases | Water molecules can compete for sorption sites, particularly for polar compounds. rivm.nl |

Due to these strong sorption mechanisms, this compound is expected to have limited mobility in the solid phase and accumulate in soils and sediments, similar to other persistent organophosphate compounds. mdpi.com

Leaching Potential and Groundwater Contamination

Leaching is the process by which water-soluble substances are washed out from soil or waste. The potential for a chemical to leach into groundwater is inversely related to its sorption affinity for soil particles and directly related to its water solubility.

This compound presents a complex case. The compound itself is an ammonium salt of a phosphoric acid ester, which would suggest some water solubility. Monoammonium phosphate, for example, is highly soluble in water. wikipedia.org However, the long, branched isononyl group significantly reduces its affinity for water. atamanchemicals.com While specific solubility data for this compound is unavailable, it is likely to be sparingly soluble.

However, certain conditions could increase the risk of leaching:

Preferential Flow: In soils with macropores (e.g., cracks, root channels), water can bypass the soil matrix, carrying dissolved or colloid-associated contaminants rapidly to deeper layers and potentially to groundwater. This process can lead to groundwater contamination even for compounds with high sorption coefficients. researchgate.net

Low Organic Matter Soils: In sandy soils with very low organic matter and clay content, the capacity for both hydrophobic and ionic sorption is diminished, which could permit greater movement of the compound.

High Phosphate Concentrations: In agricultural areas with a high background level of phosphorus, competition for sorption sites on soil minerals could occur, potentially increasing the mobility of the phosphate portion of the molecule. researchgate.net

Studies on organophosphate pesticides have shown that while they are generally retained in the upper soil layers, detectable levels can still be found in groundwater, indicating that transport does occur over time or under specific conditions. geoscienceworld.org Therefore, while widespread groundwater contamination from this compound is not anticipated due to its likely strong sorption, localized contamination cannot be entirely ruled out, especially in vulnerable hydrogeological settings.

Volatilization and Atmospheric Transport

Volatilization is the transfer of a substance from a liquid or solid state to a gaseous state. The tendency of a chemical to volatilize from soil or water surfaces is determined by its vapor pressure and its partitioning behavior between air, water, and soil.

For this compound, significant volatilization is considered unlikely. As an ionic salt, its vapor pressure is expected to be extremely low. Salts generally have very low volatility due to the strong electrostatic forces holding the ions together in the solid or liquid phase.

While some non-ionic organophosphate esters can exhibit volatility and undergo atmospheric transport, the ionic nature of this compound fundamentally changes this characteristic. mdpi.com The key factors limiting its volatilization include:

Ionic State: The compound exists as ions (ammonium cation and isononyl hydrogen phosphate anion), which are not volatile.

Strong Sorption: As discussed, the compound is expected to be strongly sorbed to soil and sediment particles, which further reduces its availability for transfer into the atmosphere. geoscienceworld.org Pesticides with strong soil adsorption tend to have very low volatilization rates. rivm.nl

Low Vapor Pressure: The combination of a large molecular structure and ionic character results in a negligible vapor pressure at ambient environmental temperatures.

Even if the compound were to dissociate or transform, the resulting components would have different fates. The ammonium ion would enter the nitrogen cycle, and the phosphate would remain strongly bound to soil. The isononyl portion, if cleaved, could potentially have some volatility, but as part of the larger salt, this pathway is not significant. Therefore, long-range atmospheric transport of the intact molecule is not a relevant environmental pathway. mdpi.com Any atmospheric presence would likely be associated with the transport of contaminated dust particles rather than volatilization.

Q & A

Q. What synthesis methods are validated for preparing high-purity ammonium phosphate derivatives, and how are critical parameters optimized?

Ammonium phosphates are typically synthesized via neutralization reactions between ammonia and phosphoric acid under controlled pH and temperature conditions. For diammonium hydrogen phosphate ((NH₄)₂HPO₄), stoichiometric optimization is critical: ammonia is added to phosphoric acid until pH 7.8–8.5 is achieved, followed by crystallization and centrifugal separation . Key parameters include:

- pH control : Maintain pH 7.6–8.2 to prevent decomposition to monoammonium phosphate (NH₄H₂PO₄) .

- Purity standards : ACS reagent-grade specifications require ≥97% purity, with contaminants like chloride (≤0.001%) and heavy metals (Pb ≤0.0005%) monitored via ion chromatography .

- Thermal stability : Heating above 190°C risks decomposition to metaphosphates (NH₄PO₃) .

Q. Which analytical techniques are most effective for characterizing ammonium phosphate derivatives?

- XRD and FTIR : Validate crystallinity and functional groups (e.g., PO₄³⁻ stretching at 1000–1100 cm⁻¹) .

- ICP-OES/ICP-MS : Quantify trace metals (e.g., Fe ≤0.0005%, As ≤0.00005%) .

- pH and solubility testing : 5% w/v solutions should exhibit pH 7.8–8.5 for diammonium salts .

- Chromatography : Ion chromatography detects anions (Cl⁻, SO₄²⁻) and confirms hydrolysis products (e.g., NH₄⁺, HPO₄²⁻) .

Q. How do environmental conditions affect the stability of ammonium phosphate compounds during storage?

Ammonium phosphates are hygroscopic and degrade in humid environments, releasing NH₃ and forming acidic byproducts. Storage recommendations:

- Temperature : 2–30°C in airtight, LDPE-lined containers to minimize moisture absorption .

- Decomposition monitoring : Regular pH testing of stored solutions detects NH₃ loss, which shifts pH toward acidity .

Advanced Research Questions

Q. How can catalytic hydrolysis of ammonium phosphates be optimized for hydrogen production, and what are the challenges?

Ammonium phosphates show promise as hydrogen storage materials via hydrolysis. Key findings:

- Catalyst selection : Pt/C (20 wt%) achieves 17.28% H₂ yield from monoammonium phosphate, while Ni/C (20 wt%) offers a cost-effective alternative .

- Reaction kinetics : Hydrolysis of (NH₄)₂HPO₄ releases 7.867 H₂ equivalents, but acid byproducts (e.g., H₃PO₄) require corrosion-resistant reactors .

- Purity requirements : Impurities like Fe (>0.0005%) inhibit catalysis, necessitating ultra-pure reagents .

Q. How do researchers resolve contradictions in reported thermodynamic properties of ammonium phosphate derivatives?

Discrepancies in decomposition temperatures and solubility often arise from:

- Methodological variability : Differences in heating rates (e.g., 5°C/min vs. 10°C/min) alter decomposition pathways .

- Sample purity : Commercial-grade (97% purity) vs. ACS-grade (≥99.5%) samples yield divergent thermal gravimetric analysis (TGA) curves .

- Solution aging : Prolonged storage of aqueous solutions reduces NH₄⁺ content, skewing pH-dependent solubility data .

Q. What advanced applications are emerging for ammonium phosphate derivatives in materials science?

- Hydroxyapatite synthesis : NH₄H₂PO₄ reacts with Ca(OH)₂ to produce hydroxyapatite nanoparticles for biomedical implants, requiring strict control of Ca/P molar ratios (1.67:1) .

- Flame-retardant polymers : Diammonium phosphate (DAP) incorporated into cellulose matrices reduces flammability, but leaching under high humidity remains a challenge .

Q. What methodologies are recommended for studying the environmental impact of ammonium phosphate byproducts?

- Ion chromatography : Quantifies NH₄⁺ and PO₄³⁻ leaching into soil/water systems .

- Ecotoxicity assays : Phytotoxicity tests using Arabidopsis thaliana assess phosphate accumulation in roots/stems .

- Lifecycle analysis (LCA) : Evaluates energy efficiency of synthesis vs. environmental costs (e.g., NH₃ emissions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |